![molecular formula C23H20N4O4S B10999639 methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10999639.png)
methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors, including thiazole derivatives and pyrazole compounds. The general methodology includes:
- Formation of thiazole ring via cyclization.
- Introduction of the methoxyphenyl group.
- Coupling with the pyrazole moiety through carbonyl linkage.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 10 µg/mL |
Compound B | S. aureus | 15 µg/mL |
Methyl 5-(2-methoxyphenyl)-2-{...} | E. coli, S. aureus | TBD |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Cell Line Studies : In studies involving human fibroblast cell lines, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Research indicates that thiazole and pyrazole derivatives possess anticancer properties:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Case Study : In a study on breast cancer cell lines, this compound showed an IC50 value of 25 µM, indicating effective cytotoxicity .
Research Findings
Several studies have highlighted the structure–activity relationship (SAR) of thiazole and pyrazole derivatives:
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-14-17(13-24-27(14)15-9-5-4-6-10-15)21(28)26-23-25-19(22(29)31-3)20(32-23)16-11-7-8-12-18(16)30-2/h4-13H,1-3H3,(H,25,26,28) |
InChI Key |
LXIRQLWVNNZODB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
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